

Spectroscopic Analysis of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-fluorobenzaldehyde**, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **5-Chloro-2-fluorobenzaldehyde**
- CAS Number: 96515-79-6[1]
- Molecular Formula: C₇H₄ClFO[1]
- Molecular Weight: 158.56 g/mol [1]
- Appearance: White to off-white crystalline solid
- Melting Point: 35-39 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-Chloro-2-fluorobenzaldehyde** based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 (unless otherwise specified) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: ^1H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.3	d	~3	Aldehyde-H (CHO)
~7.9	dd	~8.5, ~2.5	H-6
~7.6	ddd	~8.5, ~7.5, ~2.5	H-4
~7.2	t	~8.5	H-3

Note: The chemical shifts and coupling constants are estimations based on the analysis of substituted benzaldehydes. The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom.

Table 2: ^{13}C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm	Assignment
~188	Aldehyde (C=O)
~160 (d)	C-2 (C-F)
~135 (d)	C-1
~133	C-4
~130	C-6
~128	C-5 (C-Cl)
~118 (d)	C-3

Note: The carbonyl carbon is significantly deshielded. The carbon atom bonded to fluorine (C-2) will appear as a doublet with a large coupling constant ($^1J_{CF}$). Other carbons in proximity to the fluorine atom may also exhibit smaller C-F coupling.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm^{-1})	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi resonance doublet)
~1700-1720	Strong	Carbonyl (C=O) Stretch
~1600, ~1470	Medium	Aromatic C=C Bending
~1250	Strong	C-F Stretch
~800-900	Strong	C-H Out-of-plane Bending
~700-800	Strong	C-Cl Stretch

Note: The most characteristic peaks are the strong carbonyl stretch and the weak but distinct aldehyde C-H stretching bands.

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

Table 4: MS Data (Expected)

m/z	Relative Abundance	Assignment
158	High	$[M]^+$ (with ^{35}Cl), Molecular Ion
160	~33% of M^+	$[M+2]^+$ (with ^{37}Cl), Isotope Peak
157	Moderate	$[M-H]^+$
129	Moderate	$[M-\text{CHO}]^+$
94	Moderate	$[M-\text{CHO}-\text{Cl}]^+$ or $[M-H-\text{CO}-\text{Cl}]^+$
99	Moderate	$[\text{C}_6\text{H}_4\text{F}]^+$

Note: The presence of a chlorine atom is readily identified by the characteristic M^+ and $M+2$ isotope pattern with an approximate 3:1 intensity ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-2-fluorobenzaldehyde** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard 90° pulse sequence.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A longer acquisition time and a higher number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

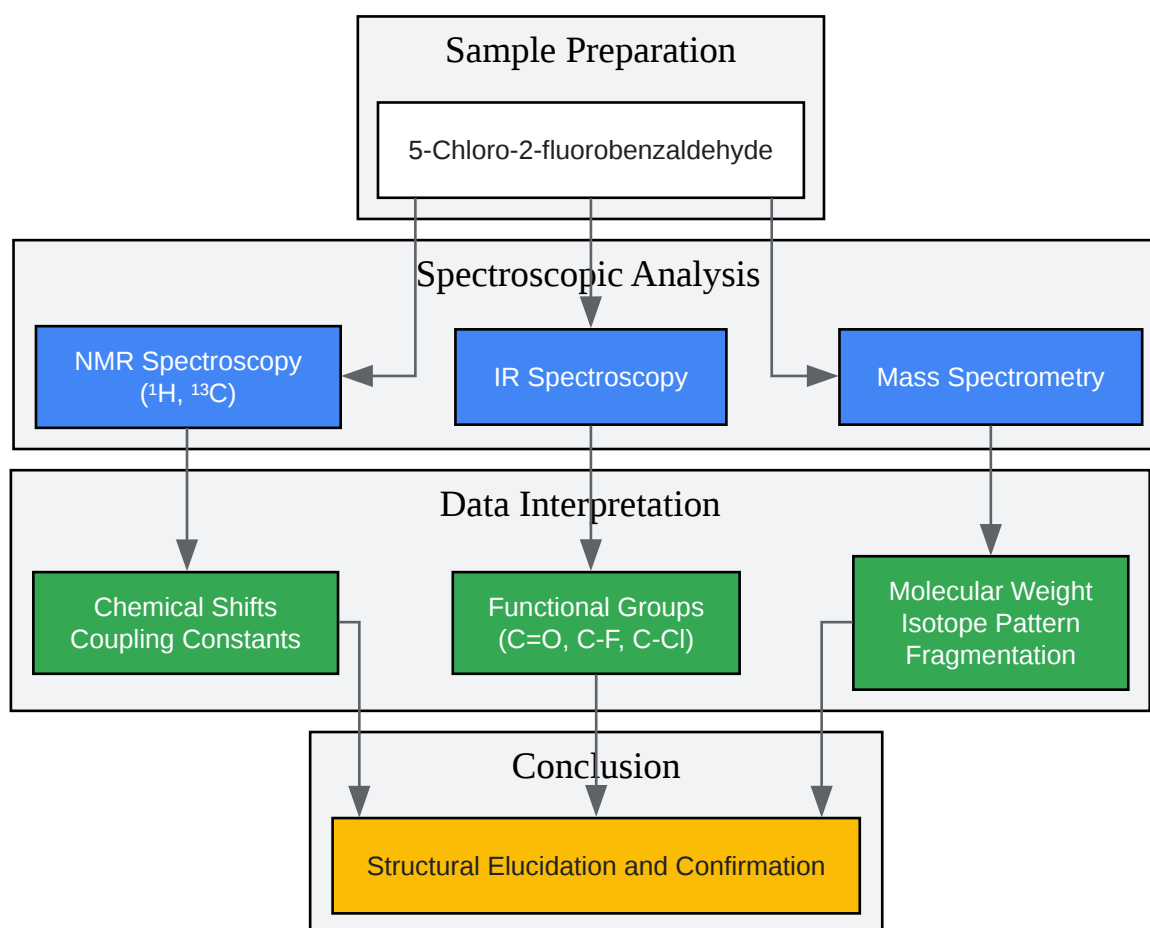
- The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Acquisition:
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the compound (e.g., m/z 40-200).
 - The resulting mass spectrum will be a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **5-Chloro-2-fluorobenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. scbt.com [scbt.com]
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